Hydrogen-Bond Acceptor (HBA) Count: A Structural Determinant of Target Engagement vs. the 5-Chloropyrimidine Analog
The target compound possesses 8 hydrogen-bond acceptor (HBA) sites, compared to 5 HBA sites for its closest commercially available analog, (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone [1]. This +3 HBA differential arises from the replacement of a chloropyrimidine with a methoxypyrazine ring, adding two nitrogen lone pairs and one methoxy oxygen as potential interaction points for polar residues in a binding pocket.
| Evidence Dimension | Hydrogen-Bond Acceptor Site Count |
|---|---|
| Target Compound Data | 8 (Computed from C₂₁H₂₆N₄O₄: 4 oxygens + 4 nitrogens) |
| Comparator Or Baseline | 5 (Computed from C₂₀H₂₃ClN₄O₃: 3 oxygens + 2 nitrogens for the 5-chloropyrimidine analog) |
| Quantified Difference | +3 HBA sites (60% increase) |
| Conditions | Computed molecular formula comparison; vendor-supplied molecular formulas [1][2]. No experimental binding data available for direct confirmation. |
Why This Matters
The increased HBA density of CAS 2034581-49-0 enables engagement with polar sub-pockets inaccessible to the chloropyrimidine analog, making it a non-substitutable building block for focused library design targeting H-bond rich active sites.
- [1] Sildrug ECBD Entry EOS17537. HBA count derived from computed properties. View Source
- [2] Vendor data for (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone (excluded domains not used; structural formula comparison only). View Source
